molecular formula C9H7FN2O3 B13972652 methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13972652
M. Wt: 210.16 g/mol
InChI Key: UFMWUJJJGBERCU-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a fluorinated benzimidazole derivative characterized by a fused bicyclic structure with a ketone group at position 2, a fluorine substituent at position 6, and a methyl ester at position 2.

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

methyl 6-fluoro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate

InChI

InChI=1S/C9H7FN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14)

InChI Key

UFMWUJJJGBERCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization with formic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzoimidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzo[d]imidazole Derivatives

Methyl 6-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
  • Structural Differences : The chlorine atom at position 6 replaces fluorine.
  • Synthesis : Prepared similarly using methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate as a precursor.
  • Reactivity : Chlorine’s weaker electron-withdrawing effect may slow hydrolysis of the ester group compared to the fluoro analog.
6-Chloro-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-4-carboxamide
  • Structural Differences : Replaces the methyl ester with a carboxamide group and introduces a 3-chloro-4-fluorophenyl moiety.
  • Applications : Demonstrates bioactivity in medicinal chemistry, suggesting that the fluoro-substituted target compound could serve as a precursor for analogous amide derivatives.

Benzo[d]imidazole Derivatives with Variable Substituents

Compounds from (e.g., 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol) feature diverse substituents, including phenoxy, morpholino, and benzyl groups. Key comparisons include:

  • Polarity : The target compound’s ester and fluorine substituents enhance polarity compared to lipophilic benzyl or aryloxy groups, as evidenced by shorter LCMS retention times (e.g., 0.67–1.19 min for compounds).
  • Molecular Weight : The target compound’s molecular weight is likely lower than derivatives with bulky substituents (e.g., m/z = 480 for compound 11 in ).

Functional Group Comparisons

  • Ester vs. Amide : The methyl ester in the target compound offers a site for hydrolysis or transesterification, whereas amide derivatives (e.g., Example 12 in ) exhibit greater metabolic stability.
  • Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity may improve membrane permeability compared to chlorine or bromine analogs, a critical factor in drug design.

Data Table: Key Properties of Selected Benzo[d]imidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Target) 6-F, 4-COOCH3 ~224.18 (estimated) Precursor for amide derivatives
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate 6-Cl, 4-COOCH3 ~240.64 (estimated) Higher lipophilicity vs. fluoro analog
6-Chloro-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-4-carboxamide 6-Cl, 4-CONH-Ar 324.2 Bioactive carboxamide scaffold
1-(3-benzyl-2-imino-...-3-morpholinopropan-2-ol Morpholino, benzyl 367 Enhanced solubility due to morpholino

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